2-(2,6-Dichlorophenyl)-4-methylpyrimidine
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Overview
Description
2-(2,6-Dichlorophenyl)-4-methylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenyl isocyanate
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorophenyl-cyanoxime
Uniqueness
2-(2,6-Dichlorophenyl)-4-methylpyrimidine stands out due to its unique combination of the dichlorophenyl group and the pyrimidine ring. This combination enhances its chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and biological activity.
Properties
Molecular Formula |
C11H8Cl2N2 |
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Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-5-6-14-11(15-7)10-8(12)3-2-4-9(10)13/h2-6H,1H3 |
InChI Key |
ADKZHRZLKMVDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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